Product packaging for D-Proline, 1-acetyl-2-methyl-(Cat. No.:CAS No. 1268520-12-2)

D-Proline, 1-acetyl-2-methyl-

Cat. No.: B566922
CAS No.: 1268520-12-2
M. Wt: 171.196
InChI Key: VOSYPKQVDFIHEJ-MRVPVSSYSA-N
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Description

Significance of the Proline Scaffold in Peptidomimetics and Constrained Systems

Proline is unique among the proteinogenic amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen. This pyrrolidine (B122466) ring structure imparts significant conformational rigidity, making it a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of peptides. tdx.catnih.gov The constrained nature of the proline ring restricts the backbone dihedral angle, Φ (phi), to a narrow range of values, typically around -60° to -75°. nih.govcaltech.edu This restriction helps to induce and stabilize specific secondary structures such as β-turns and polyproline helices, which are often critical for protein-protein and protein-drug interactions. tdx.cat

The pyrrolidine scaffold serves as a conformationally constrained template that can precisely orient chemical groups into the binding sites of enzymes or receptors. tdx.cat This pre-organization of the molecular structure can lead to enhanced binding affinity and specificity. Proline and its derivatives are therefore frequently incorporated into therapeutic agents to confer structural stability and improve pharmacokinetic properties. rutgers.edu For instance, proline-rich regions are known to be important in signaling proteins, facilitating rapid and reversible protein-protein interactions. bas.bg The inherent rigidity of the proline ring makes it a foundational component for building complex molecular architectures in drug design. nih.gov

The Role of N-Acetylation in Modulating Amino Acid and Peptide Properties

N-acetylation, the addition of an acetyl group to the N-terminal amino group of a protein or a single amino acid, is a widespread and irreversible post-translational modification in eukaryotes, affecting 80-90% of human proteins. nih.govresearchgate.netbeilstein-journals.org This seemingly simple modification has profound effects on the physicochemical properties of the molecule. By transferring an acetyl group from acetyl-coenzyme A, N-acetyltransferases neutralize the positive charge of the N-terminal amine under physiological conditions. researchgate.net

This charge neutralization alters the molecule's electrostatic potential, which can influence protein folding, stability, and interactions. caltech.edunih.gov Studies have shown that N-acetylation can protect proteins from proteolytic degradation, thereby increasing their half-life. It also plays a crucial role in modulating protein-protein interactions and subcellular localization. rutgers.eduresearchgate.net In the context of proline derivatives, N-acetylation is known to affect the conformational equilibrium. nih.gov For example, in N-acetyl-L-proline methyl ester, both hyperconjugative and steric effects resulting from the acetyl group dictate the conformational balance. nih.gov Furthermore, N-acetylation can influence the cis-trans isomerization of the prolyl amide bond, a key conformational switch in many biological processes. microbialcell.com

Impact of Alpha-Methylation on Amino Acid Conformational Space and Biological Activity

The substitution of the alpha-proton of an amino acid with a methyl group, known as α-methylation, introduces significant steric constraints that further restrict the molecule's conformational freedom. acs.orgnih.gov This modification narrows the distribution of allowed Ramachandran (φ/ψ) dihedral angles, effectively locking the amino acid into a more defined conformation. acs.org Specifically for proline, α-methylation has been shown to destabilize conformers with cis peptide bonds due to steric hindrance, strongly favoring the trans isomer. nih.govnih.gov

This conformational restriction is highly valuable in drug design. Alpha-methylated amino acids can stabilize desired secondary structures, such as helices and β-turns, which can enhance binding to biological targets. caltech.edumicrobialcell.com Moreover, the additional methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the metabolic stability and bioavailability of peptide-based drugs. microbialcell.com Theoretical studies on N-acetyl-L-α-methylproline-N'-methylamide, a close analog of the titular compound, have quantified these effects, demonstrating that while the lowest energy conformation may be similar to non-methylated proline, other accessible conformations are significantly different. nih.govacs.org This highlights the role of the α-methyl group in fine-tuning the conformational preferences of the proline ring. nih.gov

Stereochemical Considerations: The D-Enantiomer in Natural and Non-Natural Product Chemistry

Chirality is a fundamental property of biological systems, which almost exclusively utilize L-amino acids for protein synthesis. acs.org The use of D-amino acids, the non-superimposable mirror images (enantiomers) of their L-counterparts, is a hallmark of non-natural product chemistry and a strategy to create novel therapeutic agents. tdx.catresearchgate.net Peptides incorporating D-amino acids are often resistant to degradation by proteases, which are stereospecific for L-amino acids, leading to a longer duration of action in vivo. tdx.cat

The incorporation of a D-enantiomer can also induce unique structural motifs and biological activities that are not accessible with L-amino acids alone. While the physical and chemical properties of enantiomers are identical in an achiral environment, they can exhibit vastly different pharmacological behaviors in the chiral environment of the body. acs.org D-proline, for example, is found in some approved or investigational drugs and plays key roles in the pathophysiology of various organisms. tdx.cat The stereochemical configuration at the alpha-carbon is critical, and the choice of the D-enantiomer in D-Proline, 1-acetyl-2-methyl- is a deliberate design element aimed at conferring specific properties, such as enhanced stability or a unique three-dimensional structure for target interaction.

Data Tables

The following tables present theoretical and experimental data for compounds analogous to D-Proline, 1-acetyl-2-methyl-, illustrating the conformational effects of the modifications discussed.

Table 1: Calculated Relative Energies (kcal/mol) of N-acetyl-L-α-methylproline-NHMe Conformers. nih.gov This table shows the relative stability of different conformations based on theoretical calculations, highlighting how alpha-methylation influences energetic preferences.
ConformerRelative Energy (Gas Phase)Relative Energy (Aqueous Solution)
t-γL[d]0.000.00
t-βL[u]1.580.24
t-αL[d]2.011.08
Table 2: Influence of Proline Substitution on Amide cis-Isomer Population in Water. This table compares the percentage of the cis-amide bond conformation for different N-acetylproline N'-methylamide derivatives, demonstrating the steric influence of substituents on this equilibrium.
Compound% cis-Isomer in WaterReference
N-acetyl-proline N'-methylamide25% acs.org
N-acetyl-trans-5-tert-butylproline N'-methylamide76% acs.org
N-acetyl-cis-5-tert-butylproline N'-methylamide49% acs.org
N-acetylated α-methylprolineNear negligible nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B566922 D-Proline, 1-acetyl-2-methyl- CAS No. 1268520-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYPKQVDFIHEJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@]1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for D Proline, 1 Acetyl 2 Methyl and Stereoisomeric Analogs

Stereoselective Synthesis of 2-Methyl-D-Proline Precursors

The creation of the 2-methyl-D-proline scaffold is a pivotal step, demanding sophisticated methods to establish the desired stereochemistry. Key approaches include diastereoselective alkylation of existing pyrrolidine (B122466) rings and enantioselective methods for building α-branched D-amino acids.

Diastereoselective Alkylation Strategies for Pyrrolidine Rings

Diastereoselective alkylation of proline derivatives offers a powerful route to 2-substituted analogs. This strategy often relies on the use of chiral auxiliaries or the inherent chirality of the proline ring to direct the approach of an incoming electrophile.

One notable method involves the alkylation of enolates derived from N-protected proline esters. The stereochemical outcome of this reaction is highly dependent on the N-protecting group and the alkylating agent used. For instance, the diastereoselectivity of the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, revealing that the choice of these factors is crucial in controlling the stereochemistry of the resulting 2-alkylated product. nih.gov

Another approach utilizes the self-reproduction of chirality. For example, the dienolate generated from (2S,4R)-O-acetyl-4-hydroxyproline reacts with electrophiles with retention of configuration, enabling the synthesis of 2-methyl-4-hydroxyprolines. nih.gov This principle has also been applied in the synthesis of both enantiomers of α-methylproline through a sequence involving electrochemical methoxylation of N-methoxycarbonyl-l-proline methyl ester, followed by substitution, α-methylation, and reductive removal of a phenylthio group. nih.gov

The table below summarizes various diastereoselective alkylation strategies for producing 2-methylproline precursors.

Starting MaterialKey Reagents/StrategyProductDiastereoselectivityReference
N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterLDA, Alkylating agent2-Alkyl-N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterDependent on alkylating agent nih.gov
(2S,4R)-O-acetyl-4-hydroxyprolineLDA, Electrophile2-Alkyl-4-hydroxyprolineRetention of configuration nih.gov
N-methoxycarbonyl-l-proline methyl esterElectrochemical methoxylation, PhSH, Methylation, ReductionEnantiomers of α-methylprolineSeparation of diastereomers nih.gov

Enantioselective Approaches to Alpha-Branched D-Amino Acids

Enantioselective synthesis provides a direct route to α-branched D-amino acids, including 2-methyl-D-proline, without relying on the separation of diastereomers. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One powerful technique is the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base. organic-chemistry.org This method, utilizing a chiral quaternary ammonium (B1175870) bromide and 18-crown-6, can achieve high enantio- and diastereoselectivities in the reaction with racemic secondary alkyl halides, providing access to all stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org While this example focuses on β-branching, similar principles can be applied to the synthesis of α-branched amino acids.

Another approach involves the use of chiral dianions derived from amino acids. For example, a chiral alanine-derived dianion reacts diastereoselectively with primary alkyl halides to yield L-α-methyl amino acids. unl.edu Similarly, the alkylation of a chiral α-vinylglycine-derived dianion provides access to L-α-vinyl amino acids with excellent stereoselectivity. unl.edu These methods often allow for the recovery and reuse of the chiral auxiliary. unl.edu

A cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been developed for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org This three-step protocol provides homologated peptides with an aliphatic side chain at the D-α-amino amide position. rsc.orgrsc.org

The following table highlights some enantioselective approaches to α-branched D-amino acids.

MethodKey FeaturesProduct TypeSelectivityReference
Phase-Transfer CatalysisGlycinate Schiff base, chiral quaternary ammonium bromide, 18-crown-6β-Alkyl-α-amino acidsHigh enantio- and diastereoselectivity organic-chemistry.org
Chiral DianionsChiral alanine (B10760859) or α-vinylglycine derivativesL-α-Methyl or L-α-vinyl amino acidsHigh diastereoselectivity unl.edu
Aza-Henry ReactionCinchona alkaloid catalyst, bromonitromethaneD-α-Amino amidesHigh enantioselectivity rsc.orgrsc.org

Derivatization and Functionalization of D-Proline (e.g., 1-methylation)

The derivatization of D-proline is a crucial step in many synthetic routes. For the synthesis of D-Proline, 1-acetyl-2-methyl-, the key precursor is 2-methyl-D-proline. The introduction of the methyl group at the 2-position has been discussed in the previous sections. Once the 2-methyl-D-proline core is established, further functionalization, such as N-acetylation, can be performed.

It's important to note that the functionalization of the proline ring can significantly influence its conformational properties. For example, substitution at the 4-position of the proline ring is known to impose steric and stereoelectronic effects that can modulate the cis/trans isomerization equilibrium. nih.gov While the target molecule is 2-methylated, understanding the effects of substitution on the proline ring is essential for designing and executing synthetic strategies.

N-Acetylation Chemistry for Substituted Proline Derivatives

The final step in the synthesis of D-Proline, 1-acetyl-2-methyl- is the N-acetylation of the 2-methyl-D-proline precursor. This reaction requires careful control to ensure high yield and purity, especially given the potentially sterically hindered nature of the secondary amine in the substituted proline derivative.

Regioselective Acetylation of Secondary Amines within Constrained Cyclic Systems

The N-acetylation of secondary amines within cyclic systems like proline derivatives is a common transformation in peptide synthesis and the preparation of bioactive molecules. mdpi.com The reactivity of the secondary amine can be influenced by the steric environment and the electronic properties of the substituents on the ring.

In the context of a constrained cyclic system, the accessibility of the nitrogen atom to the acetylating agent is a key factor. For 2-methylproline, the methyl group at the α-position can create steric hindrance, potentially slowing down the acetylation reaction compared to unsubstituted proline.

Various acetylating agents can be employed, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction conditions can also impact the efficiency of the acetylation. For instance, N-acetylation of proline derivatives has been carried out using acetic anhydride in pyridine (B92270) or as part of a solid-phase peptide synthesis protocol. sci-hub.se

Optimization of Acetylation Conditions for High Yield and Purity

Optimizing the acetylation conditions is crucial for maximizing the yield and purity of the final product. Factors to consider include the choice of acetylating agent, solvent, temperature, and reaction time.

A study on the N-acetylation of amines in continuous-flow using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been reported. mdpi.comresearchgate.net This method was shown to be effective for the acetylation of secondary amines like piperidine (B6355638) and morpholine, affording the acetylated derivatives in quantitative yields. mdpi.comresearchgate.net Such continuous-flow methods can offer advantages in terms of safety, scalability, and process control.

For the N-acetylation of proline derivatives, a two-step derivatization process involving methylation followed by acetylation has been described for gas chromatography analysis. sigmaaldrich.com While the primary goal was analytical, the reaction conditions, such as using methanolic HCl for esterification and then acetic anhydride or trifluoroacetic anhydride for acetylation, provide insights into potential synthetic protocols. sigmaaldrich.com

The acidity of the carboxyl group in N-acetyl proline derivatives has been studied, revealing that α-substituents can influence the pKa values. rsc.org Specifically, a 2-methylproline derivative exhibited a higher interaction of carbonyl groups, which can be attributed to the increased proximity of interacting groups due to the steric effects of the α-substituent. rsc.org This highlights the electronic consequences of α-substitution that should be considered during the synthesis and purification of N-acetylated proline derivatives.

The table below presents a summary of conditions for the N-acetylation of proline and related cyclic amines.

SubstrateAcetylating AgentCatalyst/ConditionsProductYield/PurityReference
PiperidineAcetonitrileAlumina, Continuous-flowN-acetylpiperidineQuantitative mdpi.comresearchgate.net
MorpholineAcetonitrileAlumina, Continuous-flowN-acetylmorpholineQuantitative mdpi.comresearchgate.net
ProlineAcetic AnhydridePyridineN-acetylprolineHigh sci-hub.se
D/L ProlineAcetic Anhydride/TFAAMethylene chloride, 60°CN-acetyl-D/L-proline methyl esterN/A (for GC analysis) sigmaaldrich.com

Convergent and Divergent Synthetic Routes to D-Proline, 1-acetyl-2-methyl-

Divergent synthesis is a powerful strategy for creating a library of related compounds from a single, common intermediate. This is particularly valuable for producing stereoisomeric analogs or other functionally diverse molecules for research purposes. A notable example of a divergent approach in proline chemistry involves using a stable D-xylose-derived ditriflate as a key intermediate. rsc.orgchemrxiv.orgchemrxiv.org This intermediate can react with various nucleophiles (e.g., benzylamine, water, alkyl cyanoacetates) to form different bicyclic structures. rsc.orgchemrxiv.org These structures can then be selectively processed through controlled ring-opening and functional group manipulations to yield a diverse array of functionalized prolines, such as dihydroxy prolines and other pyrrolidines. rsc.orgchemrxiv.org This principle could be adapted to generate analogs of D-Proline, 1-acetyl-2-methyl-, by modifying the functional groups on the common intermediate post-synthesis.

Synthetic StrategyDescriptionApplication to Target CompoundKey Advantage
Linear Synthesis Step-by-step construction of the molecule from a starting material (e.g., D-proline).Diastereoselective alkylation of a D-proline-derived bicyclic acetal, followed by deprotection and acetylation. orgsyn.orgorgsyn.orgWell-established and predictable stereochemical control.
Convergent Synthesis Independent synthesis of key molecular fragments, which are then joined together.Hypothetically, coupling a pre-acetylated fragment with another to form the methylated pyrrolidine ring.Potentially higher overall yields for complex targets.
Divergent Synthesis A common intermediate is transformed into a library of diverse but structurally related products.A functionalized D-proline derivative could be subjected to various final-step modifications to create stereoisomers or analogs. rsc.orgchemrxiv.orgEfficient generation of molecular diversity for structure-activity relationship studies.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool for probing reaction mechanisms, studying molecular dynamics, and serving as an internal standard in quantitative analytical methods. For D-Proline, 1-acetyl-2-methyl-, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated.

Deuterium (²H) Labeling: The introduction of deuterium, particularly at the α-carbon, is highly valuable. The kinetic isotope effect, where C-²H bonds are broken more slowly than C-¹H bonds, can be used to determine the rate-limiting steps in enzymatic or chemical reactions. acs.org Furthermore, enantioselective α-deuteration of amino acids can be achieved without external chiral sources, relying on principles like the "memory of chirality." acs.org Deuterium labeling is also crucial for mechanistic studies of post-translational modifications and racemization processes. nih.govacs.org In analytical chemistry, deuterated versions of the target compound are ideal internal standards for mass spectrometry-based quantification due to their similar chemical behavior but distinct mass.

¹³C and ¹⁵N Labeling: Uniform or selective labeling with ¹³C and ¹⁵N is fundamental for nuclear magnetic resonance (NMR) spectroscopy. nih.govsigmaaldrich.com NMR studies on N-acetylated α-methylproline derivatives are used to investigate the conformational preferences of the pyrrolidine ring and the cis/trans isomerism of the N-acetyl peptide bond. nih.govresearchgate.net The steric bulk of the α-methyl group significantly influences these conformations, generally favoring a trans peptide bond. researchgate.net By selectively incorporating ¹³C into the acetyl group's carbonyl or methyl carbon, or ¹⁵N into the amide nitrogen, researchers can precisely measure bond angles, distances, and dynamic processes within the molecule in solution. nih.gov Such studies are critical for understanding how this modified amino acid influences the structure of peptides into which it is incorporated.

Advanced analytical techniques also benefit from isotopic labeling. For instance, developing charge-tagged proline derivatives can enhance signal intensity in electrospray ionization mass spectrometry (ESI-MS), facilitating the detection of transient intermediates in catalytic cycles. beilstein-journals.org

IsotopePosition of LabelPurpose / ApplicationRelevant Technique(s)
Deuterium (²H) α-carbonMechanistic studies (kinetic isotope effect), racemization studies. acs.orgnih.govMass Spectrometry (MS), NMR Spectroscopy
Methyl group (CD₃)Internal standard for quantitative analysis.Gas Chromatography-Mass Spectrometry (GC-MS)
Carbon-13 (¹³C) Carbonyl (C=O)Conformational analysis of the acetyl group and peptide bond. nih.govNMR Spectroscopy
Pyrrolidine ringProbing ring pucker and dynamics.NMR Spectroscopy
Nitrogen-15 (¹⁵N) Amide NitrogenStudying cis/trans isomerization and hydrogen bonding. nih.govNMR Spectroscopy

Principles of Green Chemistry in the Synthesis of N-Acetylated, Alpha-Methylated Prolines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.org These principles are highly relevant to the synthesis of specialty chemicals like D-Proline, 1-acetyl-2-methyl-.

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pnas.org Traditional multi-step syntheses that rely heavily on protecting groups, like the linear synthesis described in section 2.3, often have poor atom economy. monash.edu Each protection and deprotection step adds to the total number of steps and generates stoichiometric waste that is not part of the final molecule. openstax.org

In contrast, modern synthetic methods that utilize catalysis are inherently greener. monash.edu The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents. Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, is a prominent green strategy. wikipedia.org Proline and its derivatives are themselves powerful organocatalysts for a wide range of asymmetric reactions. organic-chemistry.orgorganic-chemistry.orgtcichemicals.com Applying these principles, a greener synthesis of α-methylated prolines might involve a catalytic asymmetric process that avoids the need for a chiral auxiliary that must be added and later removed.

Other green chemistry principles applicable to this synthesis include:

Use of Safer Solvents: Minimizing or replacing hazardous organic solvents (like chlorinated solvents) with safer alternatives such as water, ethanol (B145695), or even solvent-free conditions.

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption. openstax.org

Use of Renewable Feedstocks: While many syntheses start from petroleum-derived materials, using starting materials derived from renewable biomass, such as amino acids from fermentation, is a key goal. pnas.org

By evaluating synthetic routes against these principles, chemists can design more environmentally benign and economically viable pathways for the production of N-acetylated, alpha-methylated prolines.

Conformational Analysis and Structural Determinants of N Acetylated, Alpha Methylated Proline Derivatives

Pyrrolidine (B122466) Ring Conformation and Pucker Analysis

Influence of Substituents on Ring Dynamics and Pseudorotation

Substituents on the proline ring significantly modulate its dynamic behavior and the equilibrium between different puckered states. The N-acetyl group and the 2-methyl group in D-Proline, 1-acetyl-2-methyl- introduce steric and stereoelectronic effects that influence the pseudorotational pathway of the ring. The cyclic nature of the proline side chain imposes significant conformational restrictions on the backbone and side chain dihedral angles, affecting the equilibrium between endo and exo puckering. researchgate.net The presence of substituents can further modulate these equilibria. researchgate.net

N-Acetyl Amide Bond Isomerism (cis/trans) and its Conformational Consequences

Experimental and Computational Determination of Isomeric Ratios

The ratio of cis to trans isomers can be determined using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.gov For N-acetyl-L-proline, the trans to cis ratio is approximately 1:1 at neutral p2H. nih.gov However, substitutions on the proline ring can dramatically shift this equilibrium. For example, N-acetyl-5-oxo-L-proline exists almost exclusively in the s-trans conformation. nih.gov In the case of N-acetyl-2-methylproline derivatives, the cis isomer is often destabilized due to steric hindrance between the 2-methyl group and the acetyl methyl group, leading to a strong preference for the trans isomer. researchgate.net Computational studies on N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe) have shown that the relative populations of cis and trans conformers are sensitive to the solvent environment. nih.govacs.org

Factors Influencing Rotational Barriers and Interconversion Dynamics

The interconversion between the cis and trans isomers is a dynamic process characterized by a significant energy barrier. This rotational barrier is influenced by several factors, including the solvent polarity and the nature of the substituents. nih.govacs.org For Ac-Pro-NHMe, the barrier to rotation increases with solvent polarity. nih.govacs.org The presence of a 2-methyl group can also affect the rotational barrier. While substitutions at the 2- and 5-positions primarily impact the amide isomerism through steric effects, additional electronic effects can also play a role. rsc.org For instance, in N-acetyl trifluoromethyl- and methyl-prolines, the rotational barriers are influenced by both steric and stereoelectronic effects. rsc.org

Stereoelectronic Effects and Non-Covalent Interactions within the Molecular Architecture

Beyond classical steric hindrance, stereoelectronic effects and other non-covalent interactions play a crucial role in dictating the conformational preferences of D-Proline, 1-acetyl-2-methyl-. These subtle electronic interactions can stabilize or destabilize specific conformations.

Stereoelectronic effects, such as hyperconjugation, can influence the puckering of the proline ring and the cis/trans equilibrium of the amide bond. nih.gov For example, in 4-substituted prolines, the gauche conformation can be stabilized by hyperconjugative interactions between electron-rich and electron-deficient orbitals. nih.gov The interplay between steric and stereoelectronic effects is critical in determining the final conformational outcome. nih.gov

Advanced Spectroscopic Techniques for Conformational Elucidation

The rigid pyrrolidine ring of proline, combined with N-acetylation and α-methylation, creates a unique and constrained molecular scaffold. Understanding its three-dimensional structure requires sophisticated spectroscopic methods capable of probing subtle conformational equilibria and fixed structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of proline derivatives in solution, particularly the cis-trans isomerism of the tertiary amide (acetyl-proline) bond. For N-acetylproline, this bond exists in equilibrium between the trans and cis rotamers. However, the introduction of a methyl group at the Cα position dramatically alters this equilibrium.

In the case of N-acetyl-α-methylproline, steric hindrance between the α-methyl group and the N-acetyl methyl group strongly destabilizes the cis conformation. researchgate.netresearchgate.net Research has consistently shown that for N-acetylated α-methylproline derivatives in solution, the population of the cis isomer is negligible or entirely undetected by ¹H NMR spectroscopy. researchgate.netnih.gov This is in stark contrast to N-acetylproline itself, which exhibits a significant population of the cis isomer in various solvents. researchgate.net The α-substitution effectively locks the Ac-Pro bond in the trans configuration (ω ≈ 180°), a critical finding for designing conformationally defined peptides. nih.govresearchgate.net

Table 1: Comparison of cis/trans Amide Isomer Populations in N-Acetylated Proline Derivatives Determined by NMR Spectroscopy
CompoundSolventtrans Isomer Population (%)cis Isomer Population (%)Reference
N-acetyl-L-proline-N'-methylamideChloroform~80-85%~15-20% researchgate.net
N-acetyl-L-proline-N'-methylamideWater~75%~25% researchgate.net
N-acetyl-α-methyl-L-proline-N'-methylamide (Ac-L-αMePro-NHMe)Any Solvent>99%Not Detected researchgate.netresearchgate.net
N-acetylated α-methylproline (αMep)D₂O~100%Negligible nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the chiral environment and secondary structure of molecules. creative-proteomics.com For proline derivatives, the far-UV CD region (190-250 nm) is particularly informative about backbone conformation.

The constrained nature of D-Proline, 1-acetyl-2-methyl- promotes well-defined secondary structures, such as β-turns and polyproline II (PPII) helices. These structures give rise to characteristic CD spectra. While the L-enantiomer of α-methylproline is known to strongly favor a type III' β-turn conformation, the D-enantiomer would be expected to induce the corresponding mirror-image turn. researchgate.netnih.gov The CD spectrum for a peptide containing D-Proline, 1-acetyl-2-methyl- would therefore be anticipated to be opposite in sign to that of its L-counterpart. For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band near 195 nm. creative-proteomics.com The specific signature for α-methylproline-induced turns allows researchers to confirm the presence of these folded structures in solution. nih.gov

Table 2: Typical Far-UV CD Spectral Features for Common Peptide Secondary Structures
Secondary StructurePositive Maxima (nm)Negative Maxima (nm)Reference
α-Helix~195~208, ~222 creative-proteomics.com
β-Sheet~195~215 creative-proteomics.com
3₁₀-Helix~195 (Reduced intensity)~207, ~220 explorationpub.com
Random Coil~212~200 creative-proteomics.com

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules. Analysis of crystal structures of peptides containing α-methylproline has been instrumental in defining its precise structural effects. nih.govnih.gov These studies confirm the overwhelming preference for the trans-amide bond (ω ≈ 180°). nih.gov

Furthermore, crystallographic data reveal that the α-methyl group severely restricts the backbone dihedral angle ϕ to approximately -60° for the L-isomer and, consequently, to approximately +60° for the D-isomer. researchgate.netnih.gov The ψ angle is also constrained, typically to the helical region of the Ramachandran plot. researchgate.netnih.gov The pyrrolidine ring pucker is also influenced by the stereochemistry; for D-proline derivatives, an endo ring pucker is generally favored. nih.gov These fixed parameters make D-Proline, 1-acetyl-2-methyl- a valuable building block for enforcing specific, predictable conformations in synthetic peptides.

Table 3: Typical Conformational Parameters for α-Methylproline (αMePro) Residues from Crystallographic and Theoretical Data
ParameterL-(αMe)Pro ValueD-(αMe)Pro (Expected)Reference
ω (Amide Bond)~180° (trans)~180° (trans) nih.gov
ϕ (Backbone Dihedral)~ -60°~ +60° nih.gov
ψ (Backbone Dihedral)Helical Region (~ -30° to -50°)Helical Region (~ +30° to +50°) nih.govnih.gov
Ring Pucker Preferenceexoendo nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Computational Chemistry Approaches for Predicting and Validating Conformations

Computational chemistry provides indispensable tools for understanding the conformational preferences of complex molecules like D-Proline, 1-acetyl-2-methyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to explore the potential energy surface and identify low-energy, stable conformers. researchgate.netacs.org

Theoretical calculations have been used extensively to study N-acetyl-N′-methylamide derivatives of α-methylproline. acs.org These studies corroborate experimental findings, confirming that tetrasubstitution at the Cα carbon destabilizes conformers with cis amide bonds due to steric strain. acs.org DFT calculations at levels such as B3LYP/6-31+G(d,p) have shown that the lowest energy conformation for α-methylated proline derivatives corresponds to the trans-amide rotamer. acs.org These models can also predict the relative energies of different ring pucker conformations (e.g., Cγ-endo vs. Cγ-exo) and evaluate the effects of solvents using models like the Polarizable Continuum Model (PCM). acs.orgacs.org The strong agreement between high-level theoretical calculations and experimental data from NMR and X-ray crystallography provides a robust and comprehensive picture of the structural determinants of D-Proline, 1-acetyl-2-methyl-. acs.orgnih.gov

Applications of D Proline, 1 Acetyl 2 Methyl in Chemical Research and Development

Role as a Specialized Chiral Building Block in Organic Synthesis

As a chiral building block, D-Proline, 1-acetyl-2-methyl- serves as a key intermediate in the synthesis of enantiomerically pure, complex molecules. myskinrecipes.com Its defined three-dimensional structure is exploited to control the stereochemistry of subsequent reaction steps, a fundamental strategy in modern synthetic chemistry. The chiral pool approach, which utilizes readily available chiral molecules from nature, is a cornerstone of asymmetric total synthesis, and proline derivatives are frequently employed in this context for creating key stereocenters in optically active compounds. mdpi.com

The structural properties of D-Proline, 1-acetyl-2-methyl- make it particularly valuable in peptide chemistry for designing bioactive peptides and peptidomimetics. myskinrecipes.commyskinrecipes.com Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. d-nb.info

The incorporation of α-methylproline into a peptide chain introduces significant conformational constraints. orgsyn.orgsigmaaldrich.comresearchgate.net The presence of the Cα-methyl group restricts the possible values of the backbone dihedral angles (φ, ψ), which in turn stabilizes specific secondary structures, such as β-turns. orgsyn.org The substitution of a standard proline residue with α-methylproline has been shown to significantly increase the stability of β-turn structures. orgsyn.org This ability to enforce a particular conformation is crucial in drug design, where the three-dimensional shape of a molecule dictates its biological activity. The N-acetyl group further modifies the electronic and steric profile of the residue, influencing its interaction within the peptide scaffold. Its use as a building block is central to developing peptides with tailored structures and functions. chemimpex.com

Structural FeatureImpact on Peptide/Peptidomimetic ScaffoldsReference
Cα-Methyl GroupInduces high conformational restriction; stabilizes secondary structures like β-turns. orgsyn.orgresearchgate.net
D-Proline CoreIntroduces a specific stereochemical configuration, influencing the overall 3D structure of the peptide. myskinrecipes.com
N-Acetyl GroupModifies electronic properties and hydrogen bonding potential; blocks the amide from acting as a hydrogen bond donor. nih.govnih.gov

The development of biological probes—molecules used to study biological processes—often requires compounds that can bind to specific targets like enzymes or receptors with high affinity and selectivity. The conformational rigidity of D-Proline, 1-acetyl-2-methyl- makes it an excellent component for designing such probes. myskinrecipes.com

Proline itself is known to restrict the conformational flexibility of a peptide chain. sigmaaldrich.com The addition of a methyl group at the Cα position creates what is considered one of the most conformationally constrained amino acid analogues. researchgate.net This high degree of rigidity helps to lock a molecule into a specific "bioactive" conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing binding affinity. Because of its ability to mimic natural amino acids within a constrained framework, it is utilized in studies of enzyme inhibition and receptor binding. myskinrecipes.com The fusion of an aromatic ring to the proline structure, creating an indoline-2-carboxylic acid derivative, further reduces conformational flexibility and has been studied for its potential to favor specific peptide bond geometries. acs.org

The synthesis of natural products is a significant driver of innovation in organic chemistry. cam.ac.uk Proline and its derivatives are valuable starting materials (chiral pool) for the stereocontrolled synthesis of a wide range of natural products, including various alkaloids. mdpi.com For instance, L-proline has been used as a precursor in the total syntheses of complex molecules where its inherent chirality directs the formation of new stereogenic centers. mdpi.com

Recent advances include palladium-catalyzed intramolecular C(sp3)−H activation methods to create functionalized proline derivatives, which then serve as key intermediates in the collective synthesis of several natural product families. researchgate.net While specific examples detailing the use of D-Proline, 1-acetyl-2-methyl- were not found in the provided search results, its properties as a chiral, conformationally restricted building block make it a logical candidate for the construction of non-natural analogues of complex natural products, allowing chemists to explore structure-activity relationships.

Design of Conformationally Restricted Analogues for Biological Probes

Utility as a Chiral Auxiliary or Ligand in Asymmetric Processes

Beyond its role as a structural component, D-Proline, 1-acetyl-2-methyl- and related N-acetylated proline derivatives can function as chiral auxiliaries or ligands. In this capacity, they temporarily associate with a substrate or metal catalyst to guide a chemical reaction toward a specific stereochemical outcome, after which they can be removed.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to asymmetric catalysis and separation science. Studies on N-acetylated proline derivatives have shed light on the mechanisms governing this process.

The interactions are often based on noncovalent forces, with hydrogen bonding playing a critical role. nih.govnih.gov Research involving the interaction of N-acetyl-L-proline with racemic terbium(III) complexes demonstrated that the acetylation of the proline nitrogen significantly impacts chiral recognition. nih.govnih.gov Capping the secondary amine of proline with an acetyl group removes a key hydrogen-bond donating site. nih.govnih.gov This modification led to a drastic reduction (approximately 100-fold) in the induced optical activity of the metal complex, suggesting that the hydrogen-bonding network is the primary basis for the discriminatory interactions. nih.govnih.gov Calorimetric studies have also shown that N-acetyl derivatives of proline can exhibit chiral recognition, with the energetics of interaction differing between like (D-D or L-L) and unlike (D-L) pairs of enantiomers. rsc.org

DerivativeKey Interaction MechanismObserved Effect in Chiral RecognitionReference
L-ProlineHydrogen-bonding network involving the N-H group.Strong induction of optical activity in a racemic terbium(III) complex. nih.govnih.gov
N-Acetyl-L-prolineAltered noncovalent interactions due to the capped N-H hydrogen-bonding site.~100-fold drop in induced optical activity compared to L-proline. nih.govnih.gov
N-Acetyl-D/L-prolineDifferential energetics of interaction between enantiomeric pairs.Demonstrates measurable chiral recognition in aqueous solution. rsc.org

Proline and its derivatives are among the most successful organocatalysts for a variety of enantioselective transformations, a field that has seen explosive growth and was recognized with the 2021 Nobel Prize in Chemistry. researchgate.net These small organic molecules can catalyze reactions with high stereoselectivity, often mimicking the function of enzymes. researchgate.net

Proline-catalyzed reactions typically proceed through an enamine or iminium ion intermediate. They are effective in promoting asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.netscirp.org The specific derivative used can have a profound impact on the reaction's efficiency and stereochemical outcome. For instance, various proline derivatives have been synthesized and tested as catalysts in enantioselective aldol and Michael reactions, with results showing that modifications to the proline ring and the nitrogen atom can tune both reactivity and enantioselectivity. scirp.org

In some advanced catalytic systems, a proline derivative can act as a "chiral selector" in conjunction with a metal catalyst. rsc.org For example, (S)-proline methyl ester was used with a dynamically chiral (tropos) phosphine (B1218219) ligand in rhodium-catalyzed asymmetric hydrogenation. By controlling the conditions, the system could be directed to produce either enantiomer of the product, demonstrating a sophisticated interplay between the metal, the primary ligand, and the proline-based chiral selector. rsc.org

Role in Chiral Resolution and Enantiomeric Excess Determination

The chemical derivatization of amino acids, including D-proline, is a cornerstone technique for their enantiomeric separation and the determination of enantiomeric excess (ee). The introduction of an acetyl group, as seen in D-Proline, 1-acetyl-2-methyl-, plays a crucial role in preparing the analyte for chiral chromatography. Before analysis by gas chromatography (GC), the carboxyl group of an amino acid must be esterified (e.g., methylated), and the amino group needs to be blocked to ensure good peak shape and selectivity. sigmaaldrich.com Acetylation of the amino group is a common method for this purpose. sigmaaldrich.com

This derivatization process, such as methylation followed by acetylation, does not cause racemization of the compound, which is critical for accurately separating enantiomers on a chiral stationary phase. sigmaaldrich.com Techniques like comprehensive two-dimensional gas chromatography (GCxGC) are employed for the resolution and quantification of amino acid enantiomers, often after derivatization into N-trifluoroacetyl-O-methyl esters. researchgate.net Such methods are highly sensitive and allow for the accurate determination of enantiomeric excess with low error margins. researchgate.net

Different derivatizing agents can even be used to reverse the elution order of enantiomers, a phenomenon known as enantioreversal, which is useful for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com For proline derivatives, high-performance liquid chromatography (HPLC) with a chiral stationary phase is also a common method, where the mobile phase composition is optimized to achieve good resolution. researchgate.net Furthermore, rapid determination of proline's enantiomeric excess can be achieved using methods like electrospray ionization-mass spectrometry (ESI-MS) following derivatization, which significantly reduces analysis time compared to traditional chromatographic techniques. americanlaboratory.com

Investigation of Molecular Interactions in Biological Systems (In Vitro Studies)

Probing Protein-Ligand Interactions and Enzyme Specificity

Acetylated amino acids are valuable tools for investigating the intricacies of molecular recognition in biological systems. The acetylation of the N-terminus or lysine (B10760008) side chains alters a protein's charge, size, and hydrophobicity, which can in turn affect protein-protein interactions, protein stability, and enzymatic activity. nih.gov The compound D-Proline, 1-acetyl-2-methyl- serves as a structural mimic of natural amino acids, making it a useful probe in studies of enzyme inhibition and receptor binding. myskinrecipes.com

Chemical probing methods, such as amino acid-specific covalent labeling, utilize acetylation to map protein surfaces and identify ligand binding sites. nih.gov By comparing the reactivity of amino acid residues (like lysines) to acetylation reagents in the presence and absence of a ligand, researchers can infer which residues are involved in binding or conformational changes. nih.gov For instance, the bromodomain-containing protein 4 (Brd4-BD1) is a well-studied system that specifically recognizes acetylated lysine residues, highlighting the importance of this modification in protein-ligand interactions. researchgate.net

The unique constrained cyclic structure of proline and its derivatives is particularly relevant for targeting enzymes like metallo-β-lactamases and matrix metalloproteases. mdpi.com The D-enantiomer, in particular, is found in several enzyme inhibitors. mdpi.com The conformational rigidity of the proline ring can direct attached chemical groups into specific pockets of an enzyme's binding site, making derivatives like D-Proline, 1-acetyl-2-methyl- valuable scaffolds in medicinal chemistry and drug discovery. mdpi.comangenechemical.com

Studies on Amino Acid Transporter Mechanisms and Inhibition

Amino acid transporters are crucial for cellular function, and understanding their mechanisms and inhibition is a significant area of research. D-amino acids, including D-proline, are known to interact with these transport systems. hmdb.ca For example, arecaidine, a pyridine (B92270) alkaloid, acts as a substrate for the H+-coupled amino acid transporter 1 (PAT1) and competitively inhibits the uptake of L-proline. medchemexpress.com

While direct studies on D-Proline, 1-acetyl-2-methyl- are not extensively documented in the available literature, the behavior of D-proline and other derivatives provides a basis for its potential role. D-proline itself is recognized by enzymes like D-amino-acid oxidase and is implicated in the inhibition of amino acid transport systems. hmdb.ca Modifications such as acetylation and methylation alter the physicochemical properties of the parent molecule, which would likely modulate its interaction with transporter proteins. These changes could affect binding affinity and transport efficiency, making such derivatives useful for probing the structural and chemical requirements of transporter binding pockets.

Modulation of Protein Structure and Stability by Acetylated Amino Acids

N-terminal acetylation is one of the most common post-translational modifications in eukaryotes, affecting a vast number of proteins. wikipedia.orgcreative-proteomics.com This modification, which involves adding an acetyl group to the α-amino group of a protein's first amino acid, neutralizes the positive charge at the N-terminus. creative-proteomics.com This seemingly minor change has profound effects on protein structure, stability, and function. creative-proteomics.comnih.gov

Acetylation can significantly influence protein stability. nih.gov Historically, it was thought that N-terminal acetylation generally protects proteins from degradation. nih.govresearchgate.net By blocking the N-terminus, acetylation can prevent other modifications, like ubiquitination, that target the protein for destruction. nih.gov However, more recent studies have revealed a more complex picture, where in some contexts, an acetylated N-terminus can act as a degradation signal, recognized by specific ubiquitin ligases. nih.gov

The addition of an acetyl group also impacts protein folding and conformation. nih.gov It can alter local structures and chemical properties, which in turn can regulate the activity of molecular chaperones that assist in protein folding. nih.gov The loss of the N-terminal positive charge can influence interactions within the protein and with other molecules, thereby modulating the final folded structure and its stability. nih.govmdpi.com

Development of Research Tools for Cellular Processes and Signaling Pathways

Acetylation is a critical post-translational modification that serves as a molecular switch in a multitude of cellular processes and signaling pathways. wikipedia.orgcreative-proteomics.com Acetylated amino acids and their derivatives are therefore indispensable research tools for dissecting these complex networks. The addition of an acetyl group can alter protein function, regulate gene expression, and control cell cycle progression. creative-proteomics.com

Acetylation plays a central role in signal transduction, often in crosstalk with other modifications like phosphorylation and ubiquitination. wikipedia.orgplos.org For example, the acetylation state of key signaling proteins can determine their activity, stability, and interactions with other components of a pathway. creative-proteomics.com The tumor suppressor protein p53 is a classic example, where acetylation is a key event in its activation in response to DNA damage. creative-proteomics.com

Researchers have developed chemical probing strategies that use acetylation to study the structure and dynamics of large molecular assemblies. biorxiv.org By using reagents that acetylate accessible lysine residues, scientists can gain insights into the surface topology of proteins and how it changes in different functional states. biorxiv.org This makes acetylated compounds valuable for studying cellular machinery and the signaling cascades that govern cell life and death. plos.orgresearchgate.net

Contributions to Material Science and Supramolecular Chemistry

Proline and its derivatives are highly valued in material science and supramolecular chemistry due to the unique conformational properties conferred by the rigid pyrrolidine (B122466) ring. acs.orgnih.gov This rigidity makes proline an excellent building block, or "tecton," for constructing well-defined molecular and supramolecular scaffolds. nih.gov The cis-trans isomerization of the amide bond involving the proline nitrogen is a key conformational switch that can be exploited in the design of new materials. acs.orgnih.gov

Derivatives of proline have been used to create novel secondary structures and functional materials. For instance, understanding the conformational preferences of acetylated proline derivatives in different solvents can guide the synthesis of collagen-like materials and oligoprolines used in self-assembled systems. acs.org The ability of proline to facilitate the formation of cocrystals is also leveraged to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

The specific structure of D-Proline, 1-acetyl-2-methyl-, combining the D-enantiomer's stereochemistry with the conformational influence of the acetyl and methyl groups, makes it a candidate for designing new biomimetic compounds and advanced materials. acs.org Its use as a chiral building block in asymmetric synthesis is a key application, enabling the creation of complex, enantiomerically pure molecules for various applications. angenechemical.com

Data Tables

Table 1: Chromatographic Separation of Proline Derivatives

Analytical MethodDerivative TypeKey FindingReference
Gas Chromatography (GC)Methylated and Acetylated D/L ProlineDerivatization allows for successful enantiomeric separation without racemization. Enantioreversal is possible with different acetylation reagents. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)Boc-proline and other derivativesMobile phase composition (e.g., ethanol (B145695) content) is critical for achieving good resolution on a chiral column. researchgate.net
ESI-Mass SpectrometryL-FDVA and D-FDLA derivatized prolineEnables rapid (approx. 2 min) determination of enantiomeric excess. americanlaboratory.com
2D Gas Chromatography (GCxGC)N-trifluoroacetyl-O-methyl estersProvides high-resolution separation and quantification of enantiomers with low detection limits. researchgate.net

Table 2: Functional Effects of N-Terminal Acetylation

Biological ProcessEffect of N-AcetylationMechanismReference(s)
Protein StabilityCan increase or decrease stabilityCan block N-terminal ubiquitination, thus stabilizing the protein. Can also create a degradation signal (degron) recognized by specific E3 ligases. nih.govnih.gov
Protein FoldingModulates folding and conformationAlters local structure and charge, which can influence interactions and the activity of molecular chaperones. nih.govmdpi.com
Protein-Protein InteractionsModulates binding affinity and specificityNeutralizes N-terminal positive charge, altering electrostatic interactions required for complex formation. nih.govcreative-proteomics.com
Gene ExpressionRegulates transcriptional activityAcetylation of histones and transcription factors alters chromatin structure and recruitment of regulatory complexes. creative-proteomics.comcreative-proteomics.com

Emerging Research Avenues and Future Prospects for D Proline, 1 Acetyl 2 Methyl Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of complex molecules, including peptides and their derivatives. This technology offers significant advantages over traditional batch synthesis, such as improved safety, scalability, and the potential for full automation. The integration of proline derivatives, including potentially D-Proline, 1-acetyl-2-methyl-, into automated flow platforms is a burgeoning area of research.

Flow chemistry has been successfully applied to the multi-step synthesis of proline derivatives, demonstrating the feasibility of creating complex building blocks in a continuous and efficient manner. For instance, processes have been developed for the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester using modular flow reactors with immobilized reagents, achieving high yields and purity without traditional purification steps. Furthermore, the challenges of incorporating pseudoproline dipeptides, which are used to disrupt aggregation during solid-phase peptide synthesis (SPPS), are being addressed through flow chemistry. Researchers have shown that the direct acylation of incorporated pseudoprolines can be achieved efficiently in flow, overcoming the expense and difficulty of traditional methods. epa.gov

However, the application of flow chemistry to proline-containing sequences is not without its challenges. Studies on pseudoproline derivatives in automated flow peptide synthesis have revealed potential side reactions, such as aspartimide formation and ring-opening of the pseudoproline moiety, particularly at the elevated temperatures often used in flow systems. acs.org A recent study on the Curtius rearrangement of N-Boc-protected quaternary proline derivatives in flow also highlighted unexpected reaction pathways, leading to ring-opened ketones instead of the expected amines. google.com These findings underscore the need for careful optimization and mechanistic understanding when translating batch processes for complex amino acids like D-Proline, 1-acetyl-2-methyl- to continuous flow platforms.

Table 1: Comparison of Batch vs. Flow Synthesis for Proline-Related Processes

FeatureBatch ChemistryFlow ChemistryKey Findings/Implications
Reaction Time Often long (hours to days)Significantly reduced (minutes to hours)Increased throughput and efficiency. nih.gov
Temperature Control Prone to hotspots, difficult to maintainPrecise and efficient heat exchangeEnables use of highly exothermic reactions safely. chemimpex.com
Scalability Often problematic, requires re-optimizationLinearly scalable by running longerMore straightforward path from lab to production. google.com
Safety Handling of hazardous intermediates in bulkHazardous intermediates generated and consumed in situReduced risk, especially with toxic or explosive reagents. google.com
Automation Possible but often complexAmenable to full, multi-step automationPotential for creating libraries and on-demand synthesis.

Design and Discovery of Novel Bioorthogonal Reactivity for Proline Derivatives

Bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—has become an indispensable tool in chemical biology. The design of proline derivatives equipped with bioorthogonal handles is a vibrant research area, enabling the site-specific modification of peptides and proteins.

A powerful strategy known as "proline editing" allows for the late-stage functionalization of proline residues within a peptide sequence. orgsyn.org This method typically involves incorporating hydroxyproline (B1673980) into a peptide via standard SPPS, followed by chemical modification of the hydroxyl group to introduce a wide array of functionalities. These include handles for the most common bioorthogonal reactions, such as:

Azide-Alkyne Cycloadditions: Introduction of azide (B81097) or alkyne groups for "click" chemistry.

Tetrazine Ligations: Incorporation of strained alkenes or alkynes to react with tetrazines.

Oxime and Hydrazone Formations: Installation of ketone or hydroxylamine (B1172632) groups.

Palladium-Mediated Cross-Coupling: Synthesis of aryl halide-containing prolines for Suzuki and Sonogashira reactions. orgsyn.orgnih.gov

These methods provide access to a diverse library of functionalized peptides from a single precursor, a strategy that could be directly applicable to peptides containing a hydroxylated version of D-Proline, 1-acetyl-2-methyl-. The ability to install these reactive groups allows for the conjugation of peptides to probes, imaging agents, or drug delivery systems with high precision. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to link epitope tags to newly synthesized histones containing the azide-bearing methionine analog, azidohomoalanine, for their isolation and study. researchgate.net

The development of these reactive proline analogues provides a powerful toolkit for chemical biologists. While these specific reactions have not been documented for D-Proline, 1-acetyl-2-methyl-, the established principles demonstrate a clear path for its potential use as a scaffold for bioorthogonal handles, assuming a suitable precursor (e.g., a hydroxylated version) could be synthesized.

Advanced Computational Modeling for Structure-Function Relationship Elucidation

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become a crucial tool for understanding the conformational behavior of complex molecules like substituted prolines. For D-Proline, 1-acetyl-2-methyl-, the presence of three distinct substituents on the pyrrolidine (B122466) ring—an N-acetyl group, a Cα-methyl group, and the C-terminal carboxyl group—creates a highly complex conformational landscape.

Computational studies on the closely related N-acetyl-L-α-methylproline-N'-methylamide have provided significant insights. nih.govshachemlin.com These studies show that the introduction of a methyl group at the Cα position severely restricts the conformational freedom of the peptide backbone. researchgate.netnih.gov Key findings include:

Destabilization of cis-Amide Bonds: The steric clash between the Cα-substituent and the preceding residue makes the cis conformation of the acetyl-proline amide bond highly unfavorable. nih.govshachemlin.com For Ac-2-MeProNHMe, no cis isomer was detected in any solvent.

Restricted Backbone Torsion Angles: The presence of the Cα-methyl group limits the accessible φ and ψ torsion angles, favoring conformations typical of 3(10)- or α-helices. researchgate.net

Influence of Solvent: The conformational equilibrium of N-acetylated proline derivatives is sensitive to the solvent environment. Polar solvents can alter the populations of different conformers.

These computational predictions highlight how the specific substitutions on D-Proline, 1-acetyl-2-methyl- are expected to rigidly control its conformation. This pre-organization can be a powerful tool in drug design and peptide engineering, where forcing a peptide into a specific bioactive conformation is often a primary goal. Further computational studies on D-Proline, 1-acetyl-2-methyl- itself would be invaluable for precisely predicting its structural preferences and guiding its application in more complex systems.

Table 2: Calculated Conformational Properties of Proline Analogues

CompoundKey SubstituentPreferred Amide Isomer (ω)Dominant ConformationReference
Ac-Pro-NHMe None (H at Cα)trans (but cis is accessible)Polyproline II (in water), γ-turn (in nonpolar solvents)
Ac-L-αMePro-NHMe Methyl at CαExclusively transDestabilizes cis conformers, favors helical regions nih.govshachemlin.com
Ac-(2S)-Ind-NHMe Fused benzene (B151609) ringHigher preference for cis stateReduced conformational flexibility

Exploration in Peptide Macrocyclization and Conformationally Locked Systems

Macrocyclic peptides are a highly promising class of therapeutics that combine some of the best features of small molecules and large biologics. However, their synthesis can be challenging due to the entropic penalty of bringing the two ends of a linear peptide together. Proline and its derivatives are frequently used as "turn-inducers" to pre-organize the linear precursor into a conformation amenable to cyclization.

The incorporation of D-amino acids, N-methyl amino acids, and α,α-disubstituted amino acids like α-methylproline are all established strategies to promote the formation of β-turns, which facilitates efficient macrocyclization. shachemlin.comresearchgate.net The rigid structure imposed by the Cα-methyl group in D-Proline, 1-acetyl-2-methyl- is expected to be a potent turn-inducer. Its incorporation into a peptide sequence could significantly enhance the efficiency of ring-closing reactions, reducing side reactions like dimerization or oligomerization. researchgate.net

Recent advances have expanded the toolbox for peptide macrocyclization beyond traditional lactamization. These include:

Ring-Closing Metathesis (RCM): Using olefin-containing amino acids.

Click Chemistry: Cyclization via azide-alkyne cycloadditions.

Diels-Alder Cycloadditions: Forming cyclic structures through [4+2] reactions between diene- and dienophile-containing amino acids.

Native Chemical Ligation (NCL): Cyclization via reaction of a C-terminal thioester with an N-terminal cysteine.

The development of proline derivatives compatible with these modern cyclization techniques is an active area of research. The unique conformational constraints of D-Proline, 1-acetyl-2-methyl- make it an intriguing candidate for designing novel, conformationally locked macrocyclic systems with potentially enhanced stability and biological activity.

Challenges and Opportunities in the Synthesis and Application of Multi-Substituted Non-Natural Amino Acids

The synthesis of multi-substituted non-natural amino acids like D-Proline, 1-acetyl-2-methyl- presents significant chemical challenges, but also opens up vast opportunities for creating novel chemical entities.

Challenges:

Stereocontrol: The creation of multiple stereocenters, such as the (R) configuration at Cα in the target molecule, requires sophisticated asymmetric synthesis strategies. Synthesizing α-methylproline often involves complex multi-step procedures, including the use of chiral auxiliaries, diastereoselective alkylations, or intramolecular cyclizations of chiral precursors. Achieving high enantiomeric purity is a critical and often difficult step. shachemlin.com

Synthetic Route Length: The synthesis of functionalized amino acids suitable for peptide synthesis (e.g., as Fmoc- or Boc-protected derivatives) can be lengthy and low-yielding, which limits their accessibility and widespread application.

Incorporation into Peptides: Sterically hindered amino acids, particularly α,α-disubstituted ones, can be difficult to couple during solid-phase peptide synthesis, requiring optimized coupling conditions or specialized reagents.

Opportunities:

Enhanced Proteolytic Stability: The incorporation of α,α-disubstituted amino acids, like α-methylproline, into peptides is a well-known strategy to increase their resistance to degradation by proteases. shachemlin.comnih.gov This is a major advantage for the development of peptide-based drugs.

Conformational Control: As discussed, these amino acids act as potent conformational constraints, allowing for the rational design of peptides that adopt specific secondary structures (e.g., helices or turns). researchgate.net This is crucial for mimicking protein epitopes and improving receptor binding affinity.

Novel Drug Scaffolds: Proline analogues are versatile building blocks in drug discovery, with over 15 FDA-approved drugs containing such moieties. nih.gov The unique substitution pattern of D-Proline, 1-acetyl-2-methyl- offers a novel scaffold for exploring new chemical space and developing next-generation therapeutics.

The continued development of more efficient and stereoselective synthetic methods will be key to unlocking the full potential of complex amino acids like D-Proline, 1-acetyl-2-methyl- and paving the way for their use in creating more stable, potent, and specific bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-2-methyl-D-proline, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves acetylation and methylation of D-proline precursors. For example, acetylation of 2-methyl-D-proline using acetic anhydride under controlled pH (7–9) yields the derivative. Purification is achieved via reversed-phase HPLC or chiral chromatography to separate enantiomers, as non-chiral methods may fail to resolve stereochemical impurities . Confirmation of purity requires tandem techniques: LC-MS for molecular weight verification and ¹H/¹³C NMR to validate structural integrity (e.g., methyl and acetyl group positions) .

Q. Which analytical techniques are critical for characterizing 1-acetyl-2-methyl-D-proline?

  • Methodological Answer :

  • Chiral HPLC : Essential for distinguishing D/L enantiomers, as racemization during synthesis is common .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₃NO₃) and detects isotopic patterns.
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., acetyl singlet at ~2.1 ppm, methyl group at ~1.4 ppm), while ¹³C NMR confirms carbonyl and quaternary carbons .
  • Polarimetry : Measures optical rotation ([α]D) to verify enantiomeric excess (>95% for D-form) .

Q. How does 1-acetyl-2-methyl-D-proline interact with mammalian metabolic pathways?

  • Methodological Answer : Mammalian D-amino acid oxidase (DAO) primarily processes D-proline derivatives. In vitro assays using recombinant DAO can quantify enzymatic conversion rates (e.g., Km and Vmax via Michaelis-Menten kinetics). However, in vivo bioavailability is limited due to rapid renal clearance and low tissue permeability. Stable isotope tracing (e.g., ¹³C-labeled compound) in rodent models can track metabolic fate, though background noise from endogenous L-proline requires LC-MS/MS for specificity .

Advanced Research Questions

Q. How does stereochemistry influence the enzymatic activity of 1-acetyl-2-methyl-D-proline in bacterial vs. mammalian systems?

  • Methodological Answer :

  • Bacterial Systems : Proline racemase in Clostridioides difficile converts L-proline to D-proline, which is then reduced to 5-aminovalerate via D-proline reductase (PR). 1-Acetyl-2-methyl-D-proline may act as a PR inhibitor; competitive inhibition assays (varying substrate concentrations) and X-ray crystallography can identify binding interactions .
  • Mammalian Systems : DAO shows lower affinity for acetylated derivatives. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding constants, while mutagenesis studies (e.g., DAO-K244A) reveal residue-specific interactions .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for D-proline derivatives?

  • Methodological Answer : Discrepancies often arise from model differences (in vitro vs. in vivo) or enzyme sources. For example:

  • Solubility : D-proline derivatives have higher aqueous solubility than D-phenylalanine, affecting dose-response curves. Preclinical studies should standardize solvents (e.g., saline vs. DMSO) and administration routes (intraperitoneal vs. intravenous) .
  • Enzyme Source : Recombinant human DAO may behave differently from bacterial homologs. Parallel experiments with purified enzymes from both sources can clarify species-specific kinetics .

Q. What strategies mitigate challenges in detecting 1-acetyl-2-methyl-D-proline in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery from plasma or tissue homogenates.
  • Detection : Derivatization with dansyl chloride enhances LC-MS/MS sensitivity (LOQ < 10 nM). For isotopic interference, use high-resolution orbitrap MS .
  • Matrix Effects : Stable isotope-labeled internal standards (e.g., ¹³C₃-1-acetyl-2-methyl-D-proline) correct for ion suppression/enhancement .

Q. How do researchers design enantioselective delivery systems for 1-acetyl-2-methyl-D-proline?

  • Methodological Answer : Cooperative molecular self-assembly (CMS) using chiral polymers (e.g., polyacetylene-based carriers) enables controlled release. In vitro release profiles are monitored via dialysis membranes, with chiral HPLC quantifying D/L ratios over time. For in vivo testing, fluorescent tagging (e.g., Cy5.5 conjugation) tracks biodistribution in murine models .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in proline derivative toxicity studies?

  • Methodological Answer :

  • Dose Dependency : Re-evaluate studies using Hill slope models to identify non-linear toxicity thresholds.
  • Metabolite Screening : Untargeted metabolomics (e.g., UPLC-QTOF-MS) can detect toxic intermediates (e.g., 1-pyrroline-2-carboxylic acid) not accounted for in original assays .
  • Species Variation : Comparative toxicogenomics databases (e.g., CTD) highlight conserved pathways across models, aiding extrapolation to humans .

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